molecular formula C9H14I2N2O2 B2899716 3-Amino-1-(2-amino-3-hydroxyphenyl)propan-1-one dihydroiodide CAS No. 2155855-77-7

3-Amino-1-(2-amino-3-hydroxyphenyl)propan-1-one dihydroiodide

Cat. No.: B2899716
CAS No.: 2155855-77-7
M. Wt: 436.032
InChI Key: QQALFAATVHWQHY-UHFFFAOYSA-N
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Description

3-Amino-1-(2-amino-3-hydroxyphenyl)propan-1-one dihydroiodide is a chemical compound with the molecular formula C9H12N2O2. This compound is characterized by the presence of an amino group, a hydroxyl group, and a phenyl ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-aminopropan-1-one with 2-amino-3-hydroxybenzaldehyde under acidic conditions. The reaction typically involves the use of a reducing agent such as sodium borohydride to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that involves the careful control of reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(2-amino-3-hydroxyphenyl)propan-1-one dihydroiodide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 3-Amino-1-(2-amino-3-hydroxyphenyl)propan-1-one dihydroiodide is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in various biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its structural features make it suitable for targeting specific biological pathways.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-Amino-1-(2-amino-3-hydroxyphenyl)propan-1-one dihydroiodide exerts its effects involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with biological molecules, leading to its biological activity.

Comparison with Similar Compounds

  • Kynurenic Acid: A structurally related compound with similar biological activity.

  • 3-Hydroxykynurenine: Another related compound used in biochemical research.

  • 3-Amino-1-(2-amino-3-hydroxyphenyl)propan-1-one: The parent compound without the iodide group.

Uniqueness: 3-Amino-1-(2-amino-3-hydroxyphenyl)propan-1-one dihydroiodide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its iodide group adds an additional layer of reactivity, making it distinct from its related compounds.

Properties

IUPAC Name

3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one;dihydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2HI/c10-5-4-7(12)6-2-1-3-8(13)9(6)11;;/h1-3,13H,4-5,10-11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQALFAATVHWQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C(=O)CCN.I.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155855-77-7
Record name 3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one dihydroiodide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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